methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
This compound features a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a [1,2,4]triazolo[4,3-a]pyridine scaffold bearing a 3-methyl-1,2,4-oxadiazole moiety. Such heterocyclic systems are prominent in medicinal chemistry due to their diverse bioactivities. The 1,2,4-triazole and oxadiazole rings are known for metabolic stability and interactions with biological targets, while the sulfamoyl group may enhance solubility or binding affinity . Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., triazole-thiophene hybrids) exhibit anticancer, antiviral, and hypoglycemic activities .
Properties
IUPAC Name |
methyl 3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S2/c1-9-18-15(27-21-9)10-4-3-6-22-12(19-20-14(10)22)8-17-29(24,25)11-5-7-28-13(11)16(23)26-2/h3-7,17H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMVEZGRRBPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=C(SC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that incorporates multiple heterocyclic moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a triazole moiety , and an oxadiazole structure. These components contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6O4S |
| Molecular Weight | 372.39 g/mol |
| CAS Number | Not available |
| Structural Features | Thiophene, Triazole, Oxadiazole |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole and triazole rings are known to exhibit enzyme inhibition properties, particularly against carbonic anhydrase and various kinases involved in cancer progression.
Enzyme Inhibition
Research indicates that compounds with oxadiazole and triazole functionalities can inhibit key enzymes such as:
- Carbonic Anhydrase : Important in regulating pH and fluid balance.
- Cholinesterase : Involved in neurotransmission.
Anticancer Activity
Recent studies have demonstrated that derivatives containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains due to its ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
Preliminary investigations indicate that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
- Study on Anticancer Activity : A study published in PMC reported that derivatives of the triazolo-thiadiazine class showed significant cytotoxicity against human breast cancer cells (MCF7) with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of oxadiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for development into therapeutic agents for resistant infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with oxadiazole and triazole structures exhibit significant antibacterial properties. For example:
- A study demonstrated that derivatives of oxadiazoles showed activity against both Gram-positive and Gram-negative bacteria. The introduction of the sulfamoyl group may enhance this activity by improving solubility and bioavailability .
Anticancer Potential
The structural components of methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate suggest potential anticancer applications:
- Compounds containing triazole rings have been studied for their ability to inhibit cancer cell proliferation. The presence of multiple heterocycles may contribute to synergistic effects against various cancer types .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in various applications:
- Antibacterial Efficacy : Research on substituted oxadiazoles has shown promising results against resistant bacterial strains .
- Inhibition of Lipoxygenase : Some derivatives have demonstrated lipoxygenase inhibitory activity, which is crucial in inflammatory processes .
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of related compounds reveal favorable profiles for therapeutic use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Features of Structural Analogues
Key Observations :
Synthesis Complexity :
- The target compound’s synthesis likely involves multi-step reactions due to its complex heterocyclic assembly. In contrast, compounds like 4 and 7a () are synthesized in moderate yields (64–74%) via condensation or cyclization, suggesting the target’s synthesis may require optimized conditions .
- The oxadiazole and triazolopyridine moieties in the target compound are synthetically challenging compared to simpler pyrazole or triazepine systems in analogs .
Physicochemical Properties: Melting points for thiophene derivatives (e.g., 114–280°C in ) vary widely based on substituents. The sulfamoyl group in the target compound could enhance aqueous solubility compared to ester or carboxamide derivatives like 4 or 7a .
Biological Relevance :
- 1,2,4-Triazole derivatives (e.g., compound II in ) are associated with therapeutic efficacy, suggesting the target’s triazolopyridine core may confer similar bioactivity .
- The oxadiazole moiety is linked to antiviral and anticancer properties in literature, aligning with inferred activities for the target compound .
Spectral and Analytical Comparisons
- IR Spectroscopy : Thiophene C=O stretches (∼1700 cm⁻¹) and triazole C=N vibrations (∼1600 cm⁻¹) are common in analogs like compound 4 and 7a . The target’s sulfamoyl group would introduce S=O stretches near 1350–1150 cm⁻¹.
- NMR : The triazolopyridine protons in the target compound would resonate downfield (δ 8.0–9.0 ppm), distinct from pyrazole or thiadiazepine signals in analogs .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound is synthesized via convergent routes involving four critical intermediates:
- 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid derivatives for oxadiazole ring construction.
- Triazolo[4,3-a]pyridine-8-carboxylate as the central bicyclic scaffold.
- Sulfamoyl chloride derivatives for introducing the sulfonamide linkage.
- Methyl thiophene-2-carboxylate precursors for esterification and subsequent functionalization.
Stepwise Synthesis and Optimization
Synthesis of 8-(3-Methyl-1,2,4-Oxadiazol-5-yl)-Triazolo[4,3-a]Pyridine-3-Methanamine
Oxadiazole Ring Formation
The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of N-hydroxy-3-methylimidamide with ethyl chlorooxoacetate under basic conditions (K₂CO₃, DMF, 80°C, 6 h). The reaction proceeds via nucleophilic attack and dehydration, yielding ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (Yield: 78%).
Triazolopyridine Scaffold Construction
Thetriazolo[4,3-a]pyridine core is assembled by cyclizing 8-hydrazinylpyridine with trimethyl orthoformate in acetic acid (100°C, 12 h). Subsequent coupling with the oxadiazole intermediate via Pd-catalyzed Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C) introduces the oxadiazole at the 8-position (Yield: 65%).
Amination at the 3-Position
The triazolopyridine intermediate undergoes Mannich reaction with paraformaldehyde and ammonium chloride in ethanol (reflux, 8 h) to install the aminomethyl group (Yield: 82%).
Sulfamoylation of Thiophene-2-Carboxylate
Synthesis of Methyl 3-(Chlorosulfonyl)Thiophene-2-Carboxylate
Methyl thiophene-2-carboxylate is treated with chlorosulfonic acid (ClSO₃H, 0°C to RT, 4 h) to yield the chlorosulfonyl derivative (Yield: 70%). Excess reagent is quenched with ice-water, and the product is extracted with DCM.
Coupling with Triazolopyridine Methanamine
The chlorosulfonyl intermediate reacts with 8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine-3-methanamine in THF using NaH as a base (0°C to RT, 12 h). Sodium hydride deprotonates the amine, enabling nucleophilic displacement of the chloride (Yield: 58%).
Esterification and Final Purification
The thiophene carboxylate group is pre-installed, but if modification is needed, Fisher esterification (MeOH, H₂SO₄, reflux) or Steglich esterification (DCC, DMAP) ensures retention of the methyl ester. Final purification employs flash chromatography (SiO₂, EtOAc/hexane 1:1) and recrystallization from ethanol/water (Yield: 85%, Purity: >98% by HPLC).
Critical Reaction Parameters and Challenges
Regioselectivity in Triazolopyridine Formation
Cyclization of hydrazinylpyridines must avoid competing pathways leading totriazolo isomers. Acetic acid as solvent and slow addition of trimethyl orthoformate suppress side reactions (Isomeric Purity: 94%).
Analytical Data and Characterization
Spectroscopic Confirmation
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,3-a]pyridine core in this compound?
The triazolo[4,3-a]pyridine moiety can be synthesized via cyclocondensation reactions. For example, a pyridine precursor can be treated with hydrazine derivatives followed by oxidative cyclization using iodine in DMF or acetic anhydride, as demonstrated in the synthesis of analogous triazole-containing heterocycles . Temperature control (60–80°C) and catalyst selection (e.g., triethylamine) are critical for optimizing yield and purity.
Q. How is the sulfamoyl linkage introduced between the thiophene and triazolo-pyridine-oxadiazole subunits?
The sulfamoyl group (-SONH-) is typically introduced via nucleophilic substitution. A thiophene-2-carboxylate derivative with a reactive leaving group (e.g., chloride) can react with an amine-functionalized triazolo-pyridine-oxadiazole intermediate. This step often requires anhydrous conditions in polar aprotic solvents like DMF or acetonitrile, with catalytic bases (e.g., KCO) to deprotonate the amine .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- 1H/13C NMR : To verify proton environments (e.g., sulfamoyl NH, aromatic protons) and carbon backbone connectivity .
- IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, C=O at ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting NMR data for the oxadiazole and triazole protons be resolved?
Overlapping signals in aromatic regions are common due to the compound’s fused heterocycles. Use 2D NMR techniques (e.g., COSY, HSQC) to assign protons and carbons unambiguously. For example, the oxadiazole proton at C-5 typically shows a distinct singlet, while triazole protons exhibit coupling with adjacent groups . Solvent choice (e.g., DMSO-d vs. CDCl) may also enhance resolution.
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the sulfamoyl group’s potential as a hydrogen-bond donor .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., oxadiazole) activate the triazolo-pyridine ring toward electrophilic substitution, while electron-donating groups (e.g., methyl on oxadiazole) may hinder reactivity. Computational studies (DFT) can predict sites for functionalization, such as the thiophene’s C-5 position .
Methodological Challenges and Solutions
Q. Why might the cyclization step for the oxadiazole ring exhibit low yields, and how can this be mitigated?
Low yields often arise from competing side reactions (e.g., incomplete dehydration). Using Dean-Stark traps to remove water or switching to microwave-assisted synthesis (120°C, 30 min) can improve efficiency. Catalytic amounts of p-toluenesulfonic acid (PTSA) have also been effective in analogous oxadiazole syntheses .
Q. How can solubility issues in biological assays be addressed?
The compound’s lipophilic nature (logP ~3–4) may limit aqueous solubility. Strategies include:
- Prodrug Design : Introduce phosphate or PEG groups at the carboxylate moiety .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion .
Data Interpretation and Optimization
Q. How should contradictory cytotoxicity data between similar triazole-oxadiazole derivatives be analyzed?
Variations may stem from differences in cell permeability or target binding. Perform comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing methyl with trifluoromethyl on oxadiazole). Pair this with molecular docking to assess interactions with hypothesized targets (e.g., tubulin or topoisomerase II) .
Q. What computational tools are recommended for predicting metabolic stability?
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life .
- Docking Simulations : AutoDock Vina or Glide to model interactions with metabolic enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
